The compound 4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is identified by the Chemical Abstracts Service (CAS) number 2034387-58-9. It belongs to the class of azetidinones, which are cyclic amides containing a four-membered nitrogen-containing ring. This compound is characterized by a complex structure that includes a cyclopropyl group, a pyridine moiety, and a benzylthioacetyl substituent, indicating potential pharmacological activity.
The synthesis of 4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one can be approached through various methods involving the formation of azetidinones. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the azetidine ring.
These reactions may require specific solvents, temperature control, and purification steps such as chromatography to isolate the desired product.
The molecular formula for 4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is C23H28N3O3, with a molecular weight of approximately 396.5 g/mol.
The compound's structure can be visualized using SMILES notation: Cc1cc(OC2CN(C(=O)c3ccc(-n4cccc4)cc3)C2)cc(=O)n1C1CC1
, which provides insights into its connectivity and functional groups.
The compound is expected to participate in various chemical reactions due to its functional groups:
These reactions can be explored further in synthetic applications or modifications for enhanced biological activity.
While specific studies on the mechanism of action for this compound may be limited, its structural components suggest potential interactions with biological targets:
Further pharmacological studies would be necessary to elucidate these mechanisms definitively.
Further characterization techniques such as NMR spectroscopy or mass spectrometry would provide more detailed insights into its properties.
This compound holds potential applications in medicinal chemistry due to its structural features that suggest biological activity:
Continued research into its biological effects and mechanisms could reveal significant therapeutic potential.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: